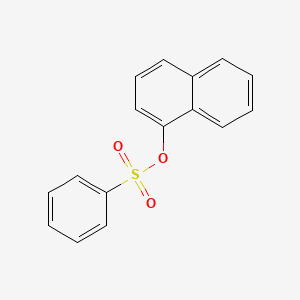

Naphthalen-1-yl benzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3S/c17-20(18,14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRWMSRYYSLEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324426 | |

| Record name | naphthalen-1-yl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15161-04-3 | |

| Record name | NSC406689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | naphthalen-1-yl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Development of Naphthalen 1 Yl Benzenesulfonate

Direct Esterification Approaches to Naphthalen-1-yl Benzenesulfonate (B1194179)

The most straightforward method for the preparation of naphthalen-1-yl benzenesulfonate involves the direct formation of the ester linkage between a naphthalene-derived alcohol and a benzenesulfonyl-containing reagent.

Esterification Reactions of Benzenesulfonyl Chloride with 1-Naphthol (B170400)

The classical and most widely employed method for synthesizing this compound is the reaction of 1-naphthol with benzenesulfonyl chloride. This reaction, a variant of the Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct and to activate the naphthol as a nucleophile.

The fundamental reaction is as follows:

C₁₀H₇OH + C₆H₅SO₂Cl → C₁₀H₇OSO₂C₆H₅ + HCl

Commonly used bases include pyridine (B92270), triethylamine, or aqueous sodium hydroxide (B78521). The choice of base and solvent system can significantly influence the reaction rate and the purity of the final product. For instance, the use of pyridine as both a base and a solvent is a traditional approach, though concerns over its toxicity and the difficulty of its removal have led to the exploration of alternative conditions.

A study on the related benzoylation of naphthols under phase-transfer catalysis demonstrated that such conditions could lead to high yields at low temperatures, suggesting a viable and efficient alternative for the synthesis of this compound. kyushu-u.ac.jp In this two-phase system, a quaternary ammonium (B1175870) salt facilitates the transfer of the naphthoxide ion from the aqueous phase to the organic phase, where it reacts with the sulfonyl chloride. kyushu-u.ac.jp

Optimized Reaction Conditions and Yield Enhancements

To improve the efficiency and yield of the esterification, various modifications to the reaction conditions have been explored. These optimizations focus on the choice of catalyst, solvent, and reaction activation method.

Catalysis: The use of catalysts can significantly accelerate the reaction and improve yields. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a highly effective acylation catalyst that can be used in small quantities alongside a stoichiometric base like triethylamine. In a related context of esterifying adipoyl chloride with 1-naphthol, the use of DMAP as an acyl transfer catalyst has been suggested. researchgate.net Furthermore, solid acid catalysts such as titanium dioxide (TiO₂) have been shown to be effective for the esterification of phenols under solvent-free conditions, offering a reusable and environmentally friendly catalytic option. A study on the esterification of various phenols demonstrated excellent yields with TiO₂ at room temperature.

Solvent-Free and Microwave-Assisted Synthesis: Moving towards more sustainable practices, solvent-free reaction conditions have been investigated. These methods not only reduce environmental impact but can also simplify product purification. Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ukm.myajrconline.org The synthesis of related naphthalene (B1677914) derivatives has been shown to be significantly faster with higher yields under microwave irradiation compared to conventional heating. ukm.my

Phase-Transfer Catalysis (PTC): As mentioned, PTC is a valuable technique for reactions involving immiscible reactants. fzgxjckxxb.comcrdeepjournal.orgnitrkl.ac.in The use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, can facilitate the reaction between the aqueous naphthoxide and the organic-soluble benzenesulfonyl chloride, leading to improved yields and milder reaction conditions. kyushu-u.ac.jpcrdeepjournal.org

| Parameter | Conventional Method | Optimized Method | Rationale for Optimization |

| Catalyst | None / Pyridine (as base/solvent) | DMAP, TiO₂, p-Toluenesulfonic acid researchgate.net | Increased reaction rate, milder conditions, reusability (for solid catalysts). |

| Solvent | Dichloromethane, Pyridine | Solvent-free, Ionic Liquids organic-chemistry.orgresearchgate.netmdpi.comacs.orgrsc.org | Reduced environmental impact, easier purification, catalyst recycling. |

| Activation | Conventional Heating | Microwave Irradiation ukm.myajrconline.orgacademie-sciences.fr | Drastic reduction in reaction time, often leading to higher yields and cleaner reactions. |

| Base | Pyridine, NaOH | K₂CO₃ with PTC researchgate.net | Milder base, facilitated by PTC for efficient reaction. |

Indirect Synthetic Routes and Derivatization Strategies

Besides direct esterification, this compound can be synthesized through indirect routes, often involving the modification of pre-existing naphthalene structures or the use of specialized synthetic auxiliaries.

Modifications of Naphthalene-Containing Benzenesulfonate Precursors

An alternative approach involves starting with a naphthalene molecule that already contains a sulfonic acid or sulfonate group and then forming the desired ester. For example, naphthalene-1-sulfonic acid can be synthesized by the sulfonation of naphthalene. shokubai.orgresearchgate.net Subsequent conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with a phenol (B47542), is a common route for preparing sulfonate esters. However, for the target molecule, this would involve a more convoluted pathway than direct esterification.

A more relevant indirect route could involve the modification of a different naphthalene-benzenesulfonate derivative. For instance, if a substituted this compound were available, selective removal or transformation of the substituent could yield the parent compound. Such strategies are highly dependent on the specific functionalities present and the desired synthetic outcome.

Development of Novel Synthetic Auxiliaries

The development of novel reagents and catalysts, or "synthetic auxiliaries," plays a crucial role in advancing the synthesis of compounds like this compound. These auxiliaries are designed to improve reaction efficiency, selectivity, and environmental friendliness.

Ionic Liquids: Ionic liquids (ILs) have gained attention as green solvents and catalysts in organic synthesis. organic-chemistry.orgresearchgate.netmdpi.comacs.orgrsc.org Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. Specific functionalized ionic liquids, such as those bearing sulfonic acid groups, can act as both the solvent and the catalyst in esterification reactions. mdpi.comacs.org

Polymer-Supported Reagents: Anchoring one of the reactants or the catalyst to a solid support can simplify product purification, as the supported species can be easily removed by filtration. For example, a polymer-supported benzenesulfonyl chloride could be used, or a polymer-bound base could be employed to facilitate the reaction.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Atom Economy: The direct esterification of 1-naphthol with benzenesulfonyl chloride has a good atom economy, with the main byproduct being HCl, which is neutralized by a base.

Use of Safer Solvents and Auxiliaries: The replacement of hazardous solvents like pyridine and chlorinated hydrocarbons with greener alternatives such as water (in PTC), ionic liquids, or even performing the reaction under solvent-free conditions is a key aspect of green synthesis. fzgxjckxxb.comorganic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis is a prime example of improving energy efficiency. ajrconline.org By directly heating the reactants, reaction times can be dramatically reduced from hours to minutes, thereby saving energy. ukm.my

Catalysis: The use of catalytic amounts of reagents is inherently greener than using stoichiometric amounts. The development of highly active and recyclable catalysts, such as solid acids (e.g., TiO₂) and phase-transfer catalysts, is a significant step towards sustainable synthesis. crdeepjournal.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Optimizing reactions to minimize byproduct formation. |

| Atom Economy | Direct esterification is relatively atom-economical. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like pyridine with milder bases and catalysts. |

| Designing Safer Chemicals | Not directly applicable to the synthesis of a specific target molecule. |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. organic-chemistry.org |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. ajrconline.org |

| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials, though currently challenging for this specific compound. |

| Reduce Derivatives | Preferring direct esterification over multi-step indirect routes. |

| Catalysis | Utilizing catalytic amounts of substances like DMAP, TiO₂, or phase-transfer catalysts. crdeepjournal.org |

| Design for Degradation | Not directly addressed in the synthetic methodologies. |

| Real-time analysis for Pollution Prevention | Monitoring reaction progress using techniques like TLC to avoid over-reaction and byproduct formation. researchgate.net |

| Inherently Safer Chemistry for Accident Prevention | Choosing less volatile and less toxic reagents and solvents to minimize the risk of accidents. |

Catalytic Systems in the Synthesis of Aryl Sulfonates

The formation of the sulfonate ester linkage (C-O-S) is a critical step in the synthesis of compounds like this compound. Traditionally, this has been achieved by reacting a sulfonyl chloride with a phenol or alcohol. rsc.org However, these methods often necessitate harsh reaction conditions and can lead to the formation of byproducts, resulting in lower yields. rsc.org Consequently, the development of more efficient and milder catalytic systems has been a major focus in synthetic organic chemistry.

Modern approaches often involve the direct C-H sulfonyloxylation or cross-coupling reactions, employing a variety of catalysts to facilitate the transformation. These catalytic systems can be broadly categorized into metal-based catalysts and metal-free catalytic systems.

Metal-Based Catalytic Systems

Transition metal catalysts, particularly those based on palladium and copper, have proven to be highly effective in the synthesis of aryl sulfonates.

Palladium-Catalyzed Synthesis: Palladium catalysts are well-known for their ability to facilitate cross-coupling reactions. In the context of aryl sulfonate synthesis, palladium-catalyzed methods often utilize arylboronic acids as precursors. nih.gov For instance, a palladium-catalyzed process for preparing arylsulfonyl chlorides, which are immediate precursors to sulfonate esters, has been developed. nih.gov This method demonstrates significant functional group tolerance and proceeds under mild conditions. nih.gov Further optimization of this system for the synthesis of this compound would involve the use of 1-naphthylboronic acid and benzenesulfonyl chloride.

A one-pot synthesis of pentafluorophenyl sulfonate esters has been reported using a dual catalytic system involving both palladium and copper. acs.org In this process, a palladium(II) catalyst is used to generate a sulfinate intermediate from an aryl boronic acid and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). acs.orgacs.org This sulfinate is then coupled with a phenol under oxidative copper(II) catalysis to yield the final sulfonate ester. acs.org The adaptability of this method to use 1-naphthalenol as the phenolic component could provide a direct route to this compound.

Copper-Catalyzed Synthesis: Copper catalysts offer a more economical and readily available alternative to palladium for the synthesis of aryl sulfonates. Copper-catalyzed cross-coupling reactions of arylboronic acids with sulfinic acid salts have been shown to produce a wide range of alkylaryl and diaryl sulfones under ambient conditions. organic-chemistry.org While this method directly yields sulfones, modifications to favor the formation of sulfonate esters are being explored.

A notable copper-catalyzed method involves the synthesis of activated sulfonate esters from boronic acids, DABSO, and pentafluorophenol. acs.orgacs.org The optimization of this reaction identified CuBr₂ as an effective catalyst in the presence of K₂S₂O₈ as an oxidant. acs.org Furthermore, a visible-light-induced, copper-catalyzed, one-pot synthesis of sulfonic esters from arylazo sulfones, DABSO, and alcohols has been developed. nih.gov This method proceeds under mild, photocatalyst-free conditions and shows good yields with CuI as the catalyst. nih.gov The scope of this reaction could potentially be extended to include 1-naphthalenol for the synthesis of the target compound.

The following table summarizes various metal-based catalytic systems for the synthesis of aryl sulfonates:

| Catalyst | Precursors | SO₂ Source | Oxidant/Additive | Reaction Conditions | Product | Yield | Reference |

| Pd(OAc)₂ | Arylboronic acid | SO₂Cl₂ | Na₂CO₃ | Anhydrous acetone (B3395972) | Arylsulfonyl chloride | - | nih.gov |

| Pd(OAc)₂ / CuBr₂ | Arylboronic acid, Pentafluorophenol | DABSO | K₂S₂O₈ | Molecular sieves | Pentafluorophenyl sulfonate ester | Good | acs.org |

| CuI | Arylazo sulfone, Alcohol | DABSO | HCl | Blue LED, Room Temp. | Sulfonic ester | Good | nih.gov |

| Copper Catalyst | Arylboronic acid, Sulfinic acid salt | - | - | Ambient | Diaryl sulfone | Good | organic-chemistry.org |

Metal-Free Catalytic Systems

In a move towards more sustainable and cost-effective synthesis, metal-free catalytic systems have been developed. An iodobenzene-catalyzed approach for the synthesis of aryl sulfonate esters from aminoquinolines has been reported. rsc.org This method utilizes a remote radical C–O cross-coupling reaction in the presence of peracetic acid as a terminal oxidant at room temperature, achieving good to excellent yields without the need for any transition metal catalysts. rsc.org

Another approach involves the use of a phenalenyl-based molecule as a photoredox catalyst for the denitrogenation of tosylhydrazones to produce aryl alkyl sulfones. rsc.org While this method yields sulfones, the underlying principle of generating sulfonyl radicals could potentially be adapted for sulfonate ester synthesis.

The following table outlines a metal-free catalytic system for aryl sulfonate synthesis:

| Catalyst | Precursors | Oxidant | Reaction Conditions | Product | Yield | Reference |

| Iodobenzene | Aminoquinoline, Aryl/Alkyl sulfonic acid | Peracetic acid | Room Temperature | Aryl sulfonate ester | Good to Excellent | rsc.org |

The development of these diverse catalytic systems provides a powerful toolbox for the synthesis of aryl sulfonates, including this compound. The choice of catalyst and reaction conditions can be tailored based on the specific precursors and desired product characteristics. Further research focusing on the direct application of these methodologies to naphthalene-based substrates will be crucial for the efficient and selective synthesis of this compound.

Reactivity, Transformation, and Mechanistic Investigations of Naphthalen 1 Yl Benzenesulfonate

Cross-Coupling Reactions Involving Naphthalen-1-yl Benzenesulfonate (B1194179)

Aryl sulfonates, including naphthalen-1-yl benzenesulfonate, have emerged as effective alternatives to aryl halides in cross-coupling reactions. This is attributed to their ready availability from phenols and their comparable reactivity, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are fundamental for constructing complex organic molecules. nih.govrsc.org this compound can participate in these transformations, where the C-O bond of the sulfonate ester is cleaved to form new C-C bonds.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. While specific studies on this compound are not extensively detailed in the literature, the well-established reactivity of other aryl sulfonates provides a clear precedent. In these reactions, a palladium catalyst, typically with a phosphine (B1218219) ligand, facilitates the coupling of the aryl sulfonate with an organoboron reagent. The use of a stilbene (B7821643) ligand has been shown to be effective in the nickel-catalyzed Suzuki-Miyaura cross-coupling of tertiary benzylic carboxylates, overcoming the previous requirement for a naphthyl substituent in the substrate for high reactivity and stereospecificity. nih.gov This highlights the ongoing development of ligands to broaden the scope of such reactions. nih.gov

The Heck-Mizoroki reaction involves the coupling of an aryl electrophile with an alkene. Palladium catalysts enable the reaction of aryl sulfonates with various alkenes to yield substituted olefinic products. The general mechanism involves oxidative addition of the palladium catalyst to the C-O bond of the sulfonate, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Sulfonates This table presents generalized conditions typical for aryl sulfonates, which are applicable to this compound.

| Reaction | Catalyst/Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| Heck-Mizoroki | Pd(OAc)₂ / P(t-Bu)₃ | Cy₂NMe | Dioxane | Moderate to Good |

In the quest for more economical and environmentally benign catalysts, iron has gained significant attention. nih.gov Iron-catalyzed cross-coupling reactions provide an alternative to palladium-based systems for C-C bond formation. nih.govthieme-connect.de These reactions often proceed via radical mechanisms. While pioneering work by Kochi in the 1970s demonstrated the potential of simple iron salts, the development of general and practical asymmetric iron-catalyzed cross-couplings remains a key area of research. nih.gov For instance, iron salts combined with chiral bisphosphine ligands have been used for the enantioselective multicomponent cross-coupling of vinyl boronates, alkyl halides, and Grignard reagents. nih.gov An iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has also been reported to synthesize BINOL derivatives with good yields. mdpi.com

The formation of carbon-heteroatom bonds is crucial for the synthesis of many pharmaceuticals and functional materials. rsc.orgresearchgate.net this compound can be used in palladium- or copper-catalyzed reactions to form C-N and C-O bonds.

C-N Bond Formation (Buchwald-Hartwig Amination): This reaction involves the coupling of an aryl electrophile with an amine. Using a palladium catalyst with appropriate ligands, this compound can react with primary or secondary amines to form N-arylated products. These reactions have become invaluable for synthesizing anilines and their derivatives. rsc.org

C-O Bond Formation: The formation of diaryl ethers can be achieved by coupling an aryl sulfonate with a phenol (B47542). These reactions are typically catalyzed by palladium or copper complexes. For example, an efficient method for C-O/C-N cross-coupling has been developed using CuI as a catalyst and a magnetic KF/Fe₃O₄ blend as a base under ligand-free conditions. mdpi.com

Nucleophilic Substitution Reactions at the Sulfonate Moiety

While cross-coupling reactions involve cleavage of the C-O bond, the benzenesulfonate group itself can be a target for nucleophiles. In these reactions, the sulfur atom is the electrophilic center. Strong nucleophiles can attack the sulfur atom, leading to the cleavage of the S-O bond and displacement of the naphthoxide ion.

However, a more common reaction involving aryl halides and sulfonates is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. libretexts.orgyoutube.com For SNAr to occur, the aromatic ring must typically be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The benzenesulfonate group is electron-withdrawing, but the naphthalene (B1677914) ring system itself is relatively electron-rich. Therefore, SNAr reactions on this compound would likely require harsh conditions or the presence of additional activating groups on the naphthalene ring.

Kinetic studies on the related 1- and 2-naphthylmethyl arenesulfonates with anilines in acetonitrile (B52724) showed that the reactions proceed through a relatively loose SN2 transition state where the arylmethyl carbon is positively charged. koreascience.kr

Electrophilic Aromatic Substitution on the Naphthalene Ring System

The naphthalene ring system is more reactive towards electrophiles than benzene (B151609). youtube.com Electrophilic aromatic substitution (EAS) on unsubstituted naphthalene preferentially occurs at the 1-position (α-position) because the carbocation intermediate is better stabilized by resonance. pearson.comlibretexts.org

Radical and Photochemical Transformations of this compound

The reaction of naphthalene and its derivatives with radicals and under photochemical conditions has been investigated. The oxidation of naphthalene initiated by hydroxyl radicals can lead to the formation of various products, including 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). researchgate.net Similarly, the photochemical reaction of 1-naphthol (B170400) with superoxide (B77818) anion radicals also generates 1,4-naphthoquinone as a major product. scholaris.ca

For this compound, irradiation with UV light could potentially lead to homolytic cleavage of the C–O or S–O bonds. Cleavage of the C–O bond would generate a naphthalen-1-oxyl radical and a benzenesulfonyl radical. Alternatively, cleavage of the S-O bond would produce a naphthyl radical and a benzenesulfonate radical. The subsequent pathways of these radical intermediates would lead to a complex mixture of products, likely involving dimerization, hydrogen abstraction, or further reaction with other species in the medium. The use of sulfonium (B1226848) salts in visible-light-catalyzed reactions to generate C-centered radicals for C-C and C-heteroatom bond formation is a growing field, suggesting the potential for this compound to participate in similar photoredox processes. researchgate.netdntb.gov.ua

Detailed Mechanistic Elucidation through Kinetic and Isotopic Studies

The detailed mechanistic understanding of the reactivity and transformation of this compound heavily relies on kinetic and isotopic investigations. While specific studies focusing exclusively on this compound are limited in publicly available literature, a comprehensive picture can be constructed by drawing parallels from research on analogous aryl and alkyl sulfonate esters. Such studies are fundamental in distinguishing between different reaction pathways, such as SN1, SN2, and borderline mechanisms, by examining reaction rates under various conditions and the effects of isotopic substitution.

Kinetic studies are crucial for elucidating the mechanism of sulfonate ester reactions, including solvolysis. The rate of reaction can be monitored to determine the order of the reaction with respect to the substrate and any nucleophiles or catalysts present. For instance, in the hydrolysis of aryl benzenesulfonates, a Brønsted correlation analysis, which relates the logarithm of the rate constant to the pKa of the leaving group, has been instrumental. A study on the alkaline hydrolysis of a series of aryl benzenesulfonates revealed a break in the Brønsted plot. rsc.org This break suggests a change in the rate-determining step and is consistent with a two-step mechanism involving a pentavalent intermediate, rather than a concerted process. rsc.org For aryl benzenesulfonates with poor leaving groups (pKa > 8.5), the βleaving group value was found to be -0.97, while for those with better leaving groups (pKa < 8.5), the value was -0.27. rsc.org These data point to a mechanism where the formation of the intermediate is rate-determining for poor leaving groups, and its breakdown is rate-determining for good leaving groups.

Table 1: Brønsted βleaving group values for the alkaline hydrolysis of aryl benzenesulfonates rsc.org

| pKa of Leaving Group | βleaving group | Mechanistic Implication |

| > 8.5 | -0.97 | Formation of pentavalent intermediate is rate-determining |

| < 8.5 | -0.27 | Breakdown of pentavalent intermediate is rate-determining |

Isotopic labeling is another powerful tool for mechanistic elucidation. The use of heavy isotopes, such as deuterium (B1214612) (2H) or oxygen-18 (18O), can help identify which bonds are broken or formed in the rate-determining step of a reaction. A primary kinetic isotope effect (KIE), where a significant change in reaction rate is observed upon isotopic substitution at a position of bond cleavage, is strong evidence for that bond being broken in the rate-determining step. wikipedia.orglibretexts.org Conversely, the absence of a primary KIE suggests that the bond to the isotopically labeled atom is not broken in the rate-determining step. princeton.edu

Secondary kinetic isotope effects (SKIEs), which are observed when the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about the transition state structure. wikipedia.org For example, an α-secondary KIE can help distinguish between SN1 and SN2 mechanisms.

In the context of sulfonate ester solvolysis, 18O labeling of the sulfonyl oxygens has been used to probe for the formation of intimate ion-pair intermediates. For example, in the solvolysis of 1-(3-nitrophenyl)ethyl tosylate, scrambling of 18O between the sulfonyl oxygens was observed. nih.gov This scrambling, or isomerization, indicates the formation of a carbocation-anion pair intermediate that has a lifetime long enough to allow for the reorientation of the anion before collapse back to the starting material or progression to products. nih.gov Such an experiment on this compound could provide definitive evidence for or against the involvement of a naphthalen-1-yl cation intermediate.

Solvent isotope effects, where the reaction is carried out in a deuterated solvent (e.g., D2O instead of H2O), can also offer mechanistic insights. libretexts.orgchem-station.com The magnitude of the solvent KIE can indicate the role of the solvent in the transition state. For instance, a significant inverse solvent isotope effect (kH/kD < 1) in the hydrolysis of esters with a specific acid catalyst can suggest a pre-equilibrium protonation step. chem-station.com

While direct kinetic and isotopic data for this compound are not extensively documented in the reviewed literature, the principles established from studies on related aryl sulfonates provide a robust framework for predicting its behavior. It is anticipated that the reactivity of this compound would be influenced by the steric bulk and electronic properties of the naphthalene ring system. The sulfonation of naphthalene itself is a classic example of kinetic versus thermodynamic control, where the 1-substituted product is the kinetic product and the 2-substituted is the thermodynamic product, highlighting the unique reactivity of the naphthalene system. stackexchange.comechemi.com This inherent property of the naphthalene ring would undoubtedly influence the mechanistic pathways of its sulfonate esters.

Advanced Spectroscopic and Structural Elucidation of Naphthalen 1 Yl Benzenesulfonate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the molecular framework of Naphthalen-1-yl benzenesulfonate (B1194179) in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

1D and 2D NMR Techniques for Connectivity and Proton/Carbon Assignment

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental data for structural analysis. In Naphthalen-1-yl benzenesulfonate, the aromatic protons of the naphthalene (B1677914) and benzene (B151609) rings would resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the ring currents. The specific chemical shifts are influenced by the electron-withdrawing nature of the sulfonate group and the anisotropic effects of the adjacent aromatic ring. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbon attached to the oxygen (C1 of the naphthalene ring) and the carbons attached to the sulfur atom being significantly shifted.

While 1D NMR provides essential information, unambiguous assignment of all proton and carbon signals, especially within the complex, overlapping aromatic regions, requires two-dimensional (2D) NMR experiments. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal the connectivity between adjacent protons on the naphthalene ring system and on the monosubstituted benzene ring, allowing for sequential assignment along each ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). By mapping each proton to its attached carbon, it provides a powerful method for assigning carbon signals based on the already-assigned proton spectrum. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is crucial for identifying connectivity across quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the naphthalene protons to the C1 carbon attached to the sulfonate oxygen, and from the benzene protons to the carbon attached to the sulfur atom, thus confirming the link between the two aromatic systems via the sulfonate ester bridge. mdpi.com

Based on data from closely related structures like 4-Methyl-N-(naphthalen-1-yl)benzenesulfonamide, the expected chemical shifts can be predicted. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ (Note: These are estimated values based on analogous structures. Actual values may vary.)

Solid-State NMR for Crystalline Forms

While solution-state NMR averages out anisotropic effects through molecular tumbling, solid-state NMR (ssNMR) provides information on the molecule's structure and environment in its crystalline state. For this compound, ssNMR would be highly sensitive to polymorphism—the existence of different crystal forms—as each form would yield a distinct spectrum.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. The chemical shifts in the solid state can differ from those in solution due to packing effects and intermolecular interactions. Crucially, ssNMR can reveal subtle structural details that may be averaged out in solution or difficult to resolve with other methods. For instance, studies on crystalline naphthalene have shown that ssNMR can detect slight molecular distortions and deviations from ideal symmetry imposed by the crystal lattice environment, providing structural information beyond the limits of some diffraction methods. nih.gov Thus, for this compound, ssNMR could determine the number of magnetically inequivalent molecules in the unit cell and probe the conformation (e.g., the torsion angle between the two aromatic rings) in the solid state. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₂O₃S, Molecular Weight: 296.33 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. mdpi.com

Upon ionization, typically using techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecular ion ([M]⁺ or [M+H]⁺) undergoes fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways are expected:

Cleavage of the Ester Linkage: The C-O and S-O bonds of the sulfonate ester are relatively weak and prone to cleavage. This can lead to two primary fragment ions: the naphthalenyloxy cation ([C₁₀H₇O]⁺) or the benzenesulfonyl cation ([C₆H₅SO₂]⁺).

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for sulfonate esters and sulfonic acids is the neutral loss of SO₂, a stable small molecule. aaqr.org This would result in a prominent peak corresponding to the ether fragment [M - SO₂]⁺.

Fragmentation of the Aromatic Rings: Further fragmentation would involve the breakdown of the naphthalene and benzene ring systems, leading to characteristic aromatic ions such as the naphthyl cation ([C₁₀H₇]⁺) and the phenyl cation ([C₆H₅]⁺). libretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a characteristic pattern of absorption or scattering peaks, respectively, which correspond to specific bond stretching, bending, and other molecular vibrations.

For this compound, the spectra would be dominated by features from the two aromatic rings and the central sulfonate ester group.

Sulfonate Group Vibrations: The most characteristic vibrations will be from the S=O and S-O bonds. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands in the IR spectrum, typically in the ranges of 1350-1420 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The S-O-C stretching vibrations would appear at lower frequencies, around 1000-1070 cm⁻¹ and 800-900 cm⁻¹.

Aromatic Ring Vibrations: Both the naphthalene and benzene rings will exhibit characteristic vibrations. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. Aromatic C=C stretching vibrations within the rings typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations are found in the 700-900 cm⁻¹ range and are often diagnostic of the substitution pattern on the aromatic rings. ias.ac.in

Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds, which may be weak in the IR spectrum, such as the C=C stretching modes of the aromatic rings. researchgate.net

Table 3: Key Vibrational Frequencies for this compound

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation and packing of molecules within a crystal lattice. rsc.org

The analysis would also detail the intermolecular interactions, such as π-π stacking between aromatic rings or other non-covalent interactions, that govern how the molecules pack together to form the crystal.

Table 4: Hypothetical Crystallographic Data for this compound (Note: These are representative values based on similar small organic molecules.)

Chiroptical Spectroscopy (ORD, ECD, VCD) for Stereochemical Assignment (if chiral derivatives)

This compound itself is an achiral molecule and therefore does not exhibit optical activity. However, if a chiral center is introduced into the molecule—for instance, through substitution on either aromatic ring with a chiral group or by creating a situation of atropisomerism—then chiroptical spectroscopy becomes essential for assigning the absolute stereochemistry.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light in the UV-Visible range. ECD measures differential absorption, while ORD measures the rotation of plane-polarized light as a function of wavelength. The resulting spectra (a Cotton effect in ORD, positive or negative bands in ECD) are highly sensitive to the stereochemistry of the molecule and can be compared with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to determine the absolute configuration (R or S) of the chiral centers.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. A VCD spectrum provides information about the stereochemistry based on the vibrational transitions of the molecule. It is a powerful tool for the conformational and configurational analysis of chiral molecules in solution.

For any chiral derivative of this compound, these techniques would be the primary non-destructive methods for elucidating its three-dimensional stereochemical structure.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds like this compound and its derivatives, this method provides valuable insights into the π-electron systems and the extent of conjugation. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital (typically a π orbital in conjugated systems) to a higher energy molecular orbital (an anti-bonding π* orbital). The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, which are sensitive to the molecular structure, the presence of substituents, and the solvent environment.

Electronic Transitions in Naphthalene and its Derivatives

The UV-Vis spectrum of naphthalene itself displays several absorption bands corresponding to π → π* transitions. These are often designated using Platt's notation as the ¹Lₐ, ¹Lₑ, and ¹Bₑ bands. The ¹Lₑ band is typically found at the longest wavelength and is of lower intensity, while the ¹Lₐ and ¹Bₑ bands appear at shorter wavelengths with higher intensities.

When a substituent, such as the benzenesulfonate group, is attached to the naphthalene ring at the 1-position, it can cause shifts in the absorption maxima and changes in the molar absorptivity. These shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

Hyperchromic effect: An increase in molar absorptivity.

Hypochromic effect: A decrease in molar absorptivity.

The introduction of the benzenesulfonate group (-OSO₂Ph) at the 1-position of the naphthalene ring can influence the electronic transitions through inductive and resonance effects. The sulfonate group is generally considered to be an electron-withdrawing group.

Detailed Research Findings

While specific experimental UV-Vis spectral data for this compound is not extensively reported in the readily available literature, the spectroscopic properties can be inferred from studies on closely related compounds, such as 1-naphthol (B170400), 1-naphthalenesulfonic acid, and other naphthalene derivatives.

For instance, the UV spectrum of 1-naphthalenesulfonic acid shows characteristic absorptions related to the naphthalene core. nist.gov The introduction of substituents on either the naphthalene or the benzene ring of this compound would be expected to further modulate these transitions. Electron-donating groups (e.g., -CH₃, -OCH₃) on the benzene ring would likely cause a bathochromic shift in the absorption bands associated with the benzenesulfonate chromophore. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would likely lead to a hypsochromic shift.

Similarly, substituents on the naphthalene ring would have a pronounced effect on the spectrum. An electron-donating group on the naphthalene moiety would be expected to cause a red shift and potentially a hyperchromic effect due to the extension of the conjugated system.

Solvent Effects

The polarity of the solvent can significantly influence the position and intensity of absorption bands. mdpi.com For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Studies on related naphthylamine sulfonate derivatives have shown that both specific (hydrogen bonding) and non-specific (dipolarity/polarizability) solvent interactions play a role in the observed spectral shifts. rsc.org

The following table summarizes the expected UV-Vis absorption data for this compound and its derivatives based on the analysis of related compounds. It is important to note that these are estimated values and actual experimental data may vary.

| Compound | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| This compound | ~280-320 | Moderate to High | π → π* (Naphthalene ¹Lₐ, ¹Lₑ) |

| Naphthalen-1-yl 4-methylbenzenesulfonate (B104242) (tosylate) | ~282-322 | Moderate to High | π → π* (Naphthalene ¹Lₐ, ¹Lₑ) |

| 4-Nitrothis compound | ~290-340 | High | π → π* and n → π |

| Naphthalen-1-yl 4-nitrobenzenesulfonate | ~275-315 | Moderate to High | π → π |

The data presented in the table is illustrative and highlights the expected trends. For example, the introduction of a nitro group on the naphthalene ring (4-nitrothis compound) would likely lead to a significant bathochromic shift and the appearance of a lower intensity n → π* transition at a longer wavelength due to the presence of the nitro group's non-bonding electrons.

Computational Chemistry and Theoretical Investigations of Naphthalen 1 Yl Benzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structures and electronic properties that are often difficult to probe experimentally. For a molecule like Naphthalen-1-yl benzenesulfonate (B1194179), these methods can elucidate the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is widely used to determine the most stable molecular geometry (geometry optimization) and to analyze the electronic structure of molecules.

For derivatives and related structures, DFT calculations, often employing the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(2d,2p), are used to predict geometric parameters. nih.govresearchgate.net These calculations provide the equilibrium positions of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting data includes precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic structure is also explored using DFT. These calculations can determine properties like the distribution of atomic charges and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about how the molecule will interact with other chemical species. For instance, in related sulfonate and sulfonamide structures, the oxygen and nitrogen atoms are typically sites of negative potential, while hydrogen atoms are regions of positive potential. nih.gov

Table 1: Selected Optimized Geometrical Parameters (Theoretical) (Note: As specific DFT data for Naphthalen-1-yl benzenesulfonate is not publicly available, this table presents typical bond types for which parameters would be calculated, based on analogous structures.)

| Parameter | Bond/Atoms | Typical Calculated Value |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | S=O | ~1.43 Å |

| Bond Length | S-O (ester) | ~1.60 Å |

| Bond Length | C-O (ester) | ~1.45 Å |

| Bond Angle | O=S=O | ~120° |

| Bond Angle | C-S-O | ~105° |

| Bond Angle | S-O-C | ~118° |

| Dihedral Angle | C-S-O-C | Varies with conformation |

Beyond DFT, other computational methods are available. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without empirical parameters. They can offer higher accuracy than DFT for certain properties but at a significantly greater computational cost, making them more suitable for smaller molecules. For larger systems like this compound, their use is often limited to benchmarking or specific high-accuracy needs.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. Methods like AM1, PM3, and MOPAC are much faster than DFT or ab initio techniques, allowing for the rapid screening of very large molecules or molecular systems. researchgate.net However, this speed comes at the cost of accuracy, and the results are highly dependent on the quality of the parameterization for the specific types of molecules being studied.

Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity Indices

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com

HOMO represents the orbital from which an electron is most likely to be donated. A higher HOMO energy indicates a greater ability to act as an electron donor (nucleophile).

LUMO represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy suggests a greater ability to act as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. irjweb.com Conversely, a large energy gap indicates high stability. researchgate.net In computational studies of related naphthalene (B1677914) derivatives, the HOMO and LUMO are often found to be localized on the aromatic ring systems, indicating that these are the primary sites for charge transfer interactions. nih.govresearchgate.net

From the HOMO and LUMO energies, several global chemical reactivity indices can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a quantitative basis for comparing the reactivity of different molecules. nih.gov

Table 2: Chemical Reactivity Indices Derived from HOMO-LUMO Energies

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. DFT calculations are commonly used to predict vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Vis) spectra. researchgate.net

For vibrational spectroscopy, calculations can determine the frequencies and intensities of molecular vibrations. Comparing the calculated vibrational frequencies with an experimental FT-IR spectrum serves as a powerful validation of the computed geometry. nih.gov Often, calculated frequencies are scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to aid in signal assignment and structure verification. samipubco.com For electronic spectra, time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, correlating them with the promotion of electrons between molecular orbitals. In studies of complex chiral sulfonates, predicted electronic circular dichroism (ECD) spectra have been successfully used to determine the absolute configuration of the molecule by matching the calculated spectrum to the experimental one. researchgate.netnih.gov

Table 3: Comparison of Experimental vs. Calculated Vibrational Frequencies (Illustrative for a Sulfonate Moiety)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |

| ν(S=O) asymmetric | ~1370 | ~1385 | Asymmetric S=O stretch |

| ν(S=O) symmetric | ~1180 | ~1190 | Symmetric S=O stretch |

| ν(C-O) | ~1150 | ~1155 | C-O ester stretch |

| ν(S-O) | ~900 | ~910 | S-O ester stretch |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For this compound, this could involve modeling reactions such as hydrolysis or nucleophilic substitution at the sulfur atom. Calculations can determine the structure of the transition state and its associated activation energy (Ea). A lower activation energy implies a faster reaction rate. This type of analysis helps to elucidate reaction mechanisms, predict the feasibility of a reaction under certain conditions, and understand factors that influence selectivity. For example, modeling the rotation around the C-S bond in a related sulfonate showed an energy barrier of up to 0.6 kcal/mol, indicating conformational flexibility. researchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's chemical structure with its activity or properties. While often used in drug design, these models are also applied in non-biological contexts, such as materials science and catalysis.

For this compound and related compounds, a QSAR/QSPR study could be developed to predict properties like catalytic efficiency, thermal stability, or solubility based on calculated structural and electronic descriptors. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, HOMO/LUMO energies, atomic charges), and topological indices that describe molecular shape and branching. nih.gov For instance, a QSAR study on related naphthalenyl derivatives found that the partition coefficient (log P) and the HOMO energy were important descriptors for predicting antimicrobial activity. nih.gov In a non-biological context, similar descriptors could be used to build a model that predicts, for example, the performance of a sulfonate derivative as a phase-transfer catalyst or its stability as a component in a polymer.

Applications of Naphthalen 1 Yl Benzenesulfonate in Catalysis and Ligand Design

Precursor in Homogeneous Catalysis

In the realm of homogeneous catalysis, naphthalen-1-yl benzenesulfonate (B1194179) can serve as a valuable precursor, particularly due to the effective leaving group ability of the benzenesulfonate anion. This property is crucial in a variety of metal-catalyzed organic transformations.

As a Leaving Group in Metal-Catalyzed Organic Transformations

Sulfonate esters, including aryl benzenesulfonates, are recognized as effective leaving groups in organic synthesis, comparable in reactivity to halides in many instances. periodicchemistry.comeurjchem.com This characteristic allows them to be employed as electrophilic partners in transition-metal-catalyzed cross-coupling reactions. eurjchem.com The utility of sulfonate esters extends to reactions such as substitution, reduction, and elimination. eurjchem.com The negative charge of the resulting sulfonate anion is stabilized through resonance delocalization across the three oxygen atoms, rendering it a weak base and thus a good leaving group. periodicchemistry.com

While specific studies detailing the use of naphthalen-1-yl benzenesulfonate in a wide array of cross-coupling reactions are not prevalent in the reviewed literature, the reactivity of aryl benzenesulfonates in general suggests its potential as a substrate in palladium-catalyzed C-N cross-coupling reactions. nih.gov These reactions are fundamental for the synthesis of arylamines, which are common motifs in pharmaceuticals and materials science. nih.gov The choice of solvent and base is critical in such transformations to ensure high yields and avoid side reactions. youtube.com

Table 1: General Reactivity of Aryl Sulfonates as Leaving Groups

| Reaction Type | Metal Catalyst (Typical) | Role of Aryl Sulfonate | Ref. |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | - | Electrophilic Partner | eurjchem.com |

| C-N Cross-Coupling | Palladium | Electrophilic Partner | nih.gov |

| C-S Cross-Coupling | Palladium | Electrophilic Partner | organic-chemistry.org |

Design of Chiral Ligands Incorporating Naphthalene-Benzenesulfonate Scaffolds

The naphthalene (B1677914) framework is a common structural motif in the design of chiral ligands for asymmetric catalysis. The synthesis of axially chiral ligands, for instance, has been described starting from naphthyl derivatives. rsc.org While direct synthesis from this compound is not explicitly detailed, related structures are of significant interest. For example, a bifunctional quinine-derived sulfonamide organocatalyst has been developed for the asymmetric sulfa-Michael reaction of naphthalene-1-thiol. nih.gov This highlights the utility of the naphthalene scaffold in creating chiral environments for catalysis. The synthesis of new chiral ligands based on thiophene (B33073) derivatives for the asymmetric oxidation of sulfides further underscores the modular approach to ligand design, where different aromatic and functional groups are combined to achieve desired catalytic activity and selectivity. researchgate.net

Role in Heterogeneous Catalysis and Supported Systems

The application of this compound in heterogeneous catalysis is not well-documented in the available literature. Heterogeneous catalysis typically involves the use of a solid catalyst with reactants in a liquid or gas phase. youtube.comyoutube.com The process relies on the adsorption of reactants onto the catalyst surface, reaction, and subsequent desorption of products. youtube.com

While direct applications are scarce, related research includes the use of porous aromatic frameworks as supports for sulfide (B99878) catalysts in the hydroprocessing of naphthalene. mdpi.com This indicates the relevance of the naphthalene structure in catalytic reactions on solid supports, albeit in a different context. The study of adsorbate and near-surface gas phase compositions is crucial for understanding the mechanisms of heterogeneous catalysis. digitellinc.com

Catalytic Activity in Specific Organic Reactions (e.g., Polymerization, Alkylation)

There is limited specific information on the catalytic activity of this compound in polymerization and alkylation reactions.

In the area of polymerization , research has been conducted on the acyclic diene metathesis (ADMET) polymerization of monomers containing sulfonate esters to create degradable polyethylene-like materials. unifr.chrsc.org This demonstrates that the sulfonate ester group can be incorporated into polymer backbones, although this compound itself was not the monomer used. Radical polymerization is another fundamental method for synthesizing polymers from vinyl monomers, proceeding through initiation, propagation, and termination steps. youtube.com

Regarding alkylation , Friedel-Crafts alkylation is a classic method for introducing an alkyl group onto an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst. libretexts.org More advanced methods involve the use of various proelectrophiles and transition metal catalysts. rsc.orgnih.gov Transition metal-catalyzed α-alkylation of carbonyl compounds is another significant area of research. mdpi.com While sulfonate esters can act as precursors in some synthetic transformations, eurjchem.com their direct catalytic role or the catalytic activity of this compound in alkylation reactions is not specifically described in the reviewed sources.

Integration of Naphthalen 1 Yl Benzenesulfonate in Materials Science and Functional Devices

Incorporation into Polymeric Materials

While direct studies detailing the use of naphthalen-1-yl benzenesulfonate (B1194179) as a primary monomer or cross-linking agent are not extensively documented in the available literature, the broader context of naphthalene (B1677914) and sulfonic acid derivatives in polymer chemistry provides a strong indication of its potential roles.

Polycondensation is a key process for synthesizing polymers where monomers with two or more reactive functional groups react to form larger structural units while releasing smaller molecules like water or alcohol melscience.com. In principle, derivatives of naphthalen-1-yl benzenesulfonate, if appropriately functionalized with reactive groups (e.g., hydroxyl, amino, or carboxyl groups on either the naphthalene or benzene (B151609) ring), could serve as monomers in polycondensation reactions. For instance, the synthesis of poly(arylene ether)s often involves the reaction of dihydroxy-aromatic compounds with activated dihalo-aromatic compounds in polar aprotic solvents at elevated temperatures researchgate.net. A dihydroxylated derivative of this compound could potentially be used in such a reaction.

Furthermore, condensation products of naphthalenesulfonic acid with linear alkylbenzenesulfonic acid and formaldehyde (B43269) have been utilized as secondary emulsifiers in synthetic polymer latex processes. These compounds enhance the stability of the latex during synthesis without negatively impacting the particle size, a unique and valuable characteristic in emulsion polymerization mdpi.com. This demonstrates the utility of the combined naphthalene and benzenesulfonate motifs in polymer processing.

Naphthalene-based polymers are recognized for their high thermal stability and are considered for applications requiring robust materials researchgate.net. The incorporation of the rigid naphthalene unit into a polymer backbone can enhance its mechanical strength and thermal resistance. For example, bio-based naphthalate polymers have been developed for sustainable food packaging, showcasing their potential as high-performance bioplastics with excellent barrier properties researchgate.net.

The introduction of sulfonate groups into a polymer structure can also be beneficial. For instance, in the context of catalytic supports, naphthalene-based hyper-crosslinked aromatic polymers have been functionalized with -SO3H groups. While the primary goal was to improve the interaction with metal nanoparticles, this also highlights a method for integrating sulfonate functionalities into a naphthalene-based polymer network, which could be adapted for other purposes researchgate.net. The presence of sulfonate groups can influence properties such as hydrophilicity, ion-exchange capacity, and conductivity.

Applications in Optoelectronic and Organic Electronic Materials

The photophysical and electronic properties of the naphthalene core make it a valuable component in the design of materials for optoelectronic and organic electronic devices.

Naphthalene and its derivatives are widely used as building blocks for conjugated materials in blue organic light-emitting diodes (OLEDs) mdpi.com. The rigid and planar structure of the naphthalene moiety can facilitate π-π stacking, which is crucial for charge transport in organic semiconductors. A variety of naphthalene-based polymers and small molecules have been synthesized for OLED applications, often serving as the host material in the emissive layer mdpi.comresearchgate.netmdpi.comrsc.org. For instance, a novel anthracene-based host material incorporating a naphthalene group, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene, has been shown to be an effective blue host material in OLEDs, leading to devices with high external quantum efficiency mdpi.com.

Naphthalene derivatives have also been extensively investigated as organic semiconductors in organic field-effect transistors (OFETs). The "building-blocks approach" is often used to synthesize a range of naphthalene-based molecules with varying charge transport properties nih.gov. Gold-catalyzed synthesis has also been employed to create naphthalene-based bispentalenes that exhibit good hole mobility, making them suitable for transistor applications researchgate.net. While direct application of this compound in this context is not reported, its constituent parts are clearly relevant. The benzenesulfonate group, being electron-withdrawing, could potentially be used to tune the electronic energy levels of a naphthalene-based semiconductor.

Table 1: Examples of Naphthalene-Based Organic Semiconductors and their Performance

| Compound Type | Application | Key Finding |

| Naphthalene Derivatives | Ambipolar Field-Effect Transistors | Achieved hole and electron mobility up to 10⁻² cm² V⁻¹ s⁻¹ in two-component devices. nih.gov |

| Naphthalene-based Bispentalenes | Organic Semiconductors | S-shaped isomer showed good hole mobility and suitability for transistor applications. researchgate.net |

| Helicene-based dione | Organic Field-Effect Transistors | Demonstrated p-type semiconductor behavior with mobility up to 1.2 × 10⁻³ cm²/Vs. nih.gov |

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for applications like optical data storage and molecular switches. Azo dyes containing a naphthalene moiety have been shown to exhibit photochromic behavior. For example, a novel bis-azo dye based on naphthalen-1-amine displays solvent-dependent photochromism, where the direction of the photo-induced conversion between tautomers depends on the polarity of the solvent iku.edu.tr. This highlights the potential of the naphthalene scaffold in creating photoresponsive materials. Although this compound itself is not photochromic, it could be chemically modified, for instance by introducing azo groups, to impart such properties.

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

The non-covalent interactions involving the aromatic rings of this compound can drive self-assembly processes, leading to ordered supramolecular structures. This is a fundamental aspect of crystal engineering, which aims to design functional molecular solids ub.edu.

The synthesis of complex ligands with pyridylimine-binding units attached to a naphthalene core has been reported, and their crystal structures have been analyzed to understand the noncovalent interactions that govern their assembly mdpi.com. Similarly, the crystal structure of 1-[3-(naphthalen-1-yl)phenyl]naphthalene has been determined, providing insights into the conformational preferences of meta-substituted naphthalene-benzene systems nih.gov. These studies underscore the potential of using the naphthalene unit as a scaffold for building complex, self-assembling molecular architectures. While the specific supramolecular behavior of this compound has not been detailed, the principles derived from these related structures suggest that it would likely exhibit rich solid-state chemistry governed by a combination of π-π stacking of the aromatic rings and weaker hydrogen bonding involving the sulfonate group.

This compound in Sensor Technologies

The integration of specific chemical compounds into sensor technologies is a rapidly advancing field, driven by the demand for highly sensitive and selective detection of various analytes. While direct applications of this compound in commercially available or extensively researched sensors are not widely documented, an analysis of its constituent functional groups—the naphthalene core and the benzenesulfonate group—provides significant insight into its potential and indirect contributions to the development of novel sensor systems. The naphthalene moiety is a well-established fluorophore, and sulfonate derivatives are frequently employed as recognition elements or to modulate the properties of sensor molecules.

The fundamental principle behind many optical sensors involves the interaction of an analyte with a sensor molecule, leading to a measurable change in the sensor's photophysical properties, such as fluorescence intensity or wavelength. Naphthalene and its derivatives are prized for their inherent fluorescence, high quantum yields, and environmental sensitivity, making them ideal candidates for the signaling component of a fluorescent chemosensor. mdpi.comnih.gov The benzenesulfonate group, on the other hand, can act as a binding site or a leaving group in reaction-based sensors, enabling the detection of a wide range of chemical species.

The Role of the Naphthalene Moiety as a Fluorophore

The naphthalene unit within this compound is a classic example of a fluorophore used in the design of fluorescent sensors. mdpi.com Its rigid, bicyclic aromatic structure gives rise to strong UV absorption and subsequent emission of fluorescence. The photophysical properties of naphthalene derivatives can be finely tuned by the attachment of different functional groups, which can alter the electron density of the aromatic system and influence the excited state dynamics. mdpi.com This tunability is a key factor in the development of sensors with specific characteristics.

Research has demonstrated the successful use of various naphthalene derivatives in the construction of fluorescent probes for the detection of metal ions, anions, and biologically relevant molecules. For instance, naphthalene-based Schiff base sensors have been developed for the selective detection of metal ions like Mn²⁺ and Co²⁺. nih.gov In these systems, the coordination of the metal ion to the Schiff base receptor modulates the fluorescence of the naphthalene fluorophore, often leading to either fluorescence quenching or enhancement. nih.gov Another study showcased a naphthalene derivative fluorescent probe for the highly selective and sensitive detection of Al³⁺, with applications in environmental and biological monitoring. mdpi.com

The following table summarizes the performance of several naphthalene-based fluorescent sensors, illustrating the potential of the naphthalene core in sensor applications.

| Sensor Name/Derivative | Target Analyte | Detection Limit | Response Mechanism | Reference |

| Naphthalene derivative F6 | Al³⁺ | 8.73 × 10⁻⁸ mol/L | Fluorescence enhancement | mdpi.com |

| Naphthalene Cationic Schiff Base (NCSB) | Mn²⁺, Co²⁺ | Not specified | Fluorescence quenching | nih.gov |

| N-(2-hydroxy-1-naphthalene)-N′-(2-(2-hydroxy-1-naphthalene)amino-ethyl)-ethane-1,2-diamine (L) | Al³⁺ | 1.0 × 10⁻⁷ M (in HEPES buffer) | Fluorescence enhancement | rsc.org |

| Fluorescent probe L (based on naphthalimide) | Cu²⁺ | 1.8 µM | Fluorescence quenching | nih.gov |

The Function of the Benzenesulfonate Group in Sensing

The benzenesulfonate portion of this compound can play a critical role as a recognition site or as a reactive group in chemosensors. Sulfonates and sulfonic acids are known to interact with various analytes through electrostatic interactions, hydrogen bonding, and as leaving groups in nucleophilic substitution reactions. For example, supramolecular gels formed from naphthalene-2-sulfonic acid have been shown to detect a variety of analytes, including volatile organic amines. acs.org

Furthermore, benzenesulfonyl chloride, a precursor to benzenesulfonate esters, is a widely used reagent in the synthesis of sensor molecules. orgsyn.orgsigmaaldrich.com It readily reacts with amines and alcohols to form sulfonamides and sulfonate esters, respectively. wikipedia.org This reactivity can be harnessed to attach the benzenesulfonyl group to a fluorophore or a solid support, creating a sensor system. A notable example is the use of a p-toluenesulfonyl group in a reaction-based chemosensor that produces a "turn-on" fluorescence response in the presence of certain antioxidant amino acids and biothiols. nih.gov This suggests that a benzenesulfonate group could be employed as a trigger in sensors designed to detect nucleophilic species.

The versatility of the sulfonyl group is further highlighted by its use in creating a diverse range of biologically active compounds and functional materials. The synthesis of N-aryl sulfonyl derivatives has been a focus of research for their potential in various applications. echemcom.com

In the context of this compound, the ester linkage between the naphthalenol and the benzenesulfonyl chloride is susceptible to hydrolysis or nucleophilic attack. This inherent reactivity could be exploited in the design of reaction-based sensors. For instance, the presence of a specific enzyme or a chemical warfare agent simulant could trigger the cleavage of the ester bond, releasing the highly fluorescent naphthalen-1-ol and leading to a "turn-on" signal. While this specific application for this compound has not been explicitly reported, the principle is well-established in the field of chemosensor design.

Environmental Fate and Analytical Methodologies for Naphthalen 1 Yl Benzenesulfonate

Degradation Pathways in Environmental Matrices

The environmental persistence and transformation of Naphthalen-1-yl benzenesulfonate (B1194179) are governed by a combination of photochemical, biological, and chemical processes. The ester linkage between the naphthalene (B1677914) and benzenesulfonate moieties is a key feature influencing its degradation profile, leading to the formation of naphthalen-1-ol and benzenesulfonic acid as primary degradation products.

Photodegradation Mechanisms

The naphthalene ring system is known to absorb ultraviolet (UV) radiation, which can lead to its photo-oxidation. The degradation of related compounds, such as naphthalene sulfonates, has been shown to be influenced by the degree of sulfonation, with degradation rates often being inversely proportional to the number of sulfonate groups. This suggests that the presence of the benzenesulfonate group will significantly affect the photolytic stability of the molecule. The initial step in photodegradation would likely involve the absorption of photons, leading to an excited state. This can result in the homolytic or heterolytic cleavage of the ester S-O bond, yielding naphthalenoxy and benzenesulfonyl radicals or ions. Subsequent reactions with environmental components like oxygen and water would lead to the formation of hydroxylated derivatives and other breakdown products. For instance, the photocatalytic degradation of naphthalene sulfonates is known to proceed via hydroxyl radical attack, leading to hydroxylated intermediates. nih.gov

Biodegradation Studies (excluding ecotoxicity)

Specific studies on the biodegradation of Naphthalen-1-yl benzenesulfonate are limited. However, the likely primary pathway for microbial degradation would involve the enzymatic hydrolysis of the ester bond. This would be carried out by esterase enzymes, which are common in environmental microorganisms. This initial cleavage would break down the parent compound into two less complex molecules: 1-naphthol (B170400) and benzenesulfonic acid.

The subsequent fate of these intermediates is better understood:

1-Naphthol: This compound is a known metabolite in the degradation of naphthalene and the pesticide carbaryl. nih.gov Numerous microorganisms, particularly from the genus Pseudomonas, are capable of degrading naphthalene and its derivatives. nih.govnih.gov The degradation pathway for naphthalene typically proceeds through the formation of dihydroxy-naphthalene, followed by ring cleavage. nih.gov It is expected that 1-naphthol would enter similar metabolic pathways, being further oxidized and eventually mineralized to carbon dioxide and water by various soil and aquatic bacteria. frontiersin.orgmdpi.com

Benzenesulfonic acid: The biodegradation of sulfonated aromatic compounds can be more challenging for microorganisms due to the high polarity and stability of the sulfonate group. However, specialized bacteria have been shown to metabolize these compounds. nih.gov The process often starts with an initial attack on the aromatic ring by dioxygenase enzymes, leading to dihydroxylation and subsequent desulfonation. nih.gov The resulting catechol or other dihydroxy intermediates are then funneled into central metabolic pathways. Complete degradation often requires a consortium of different bacterial species with complementary catabolic capabilities. nih.gov

Therefore, while this compound itself may not be readily degraded as a whole, its breakdown into more common intermediates suggests that it can be ultimately mineralized in environments with competent microbial communities.

Chemical Hydrolysis and Other Abiotic Transformations